molecular formula C9H15N3 B6152649 1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole CAS No. 1503209-20-8

1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole

Cat. No. B6152649
CAS RN: 1503209-20-8
M. Wt: 165.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole, also known as 3-Methyl-Pyrrolidin-3-ylmethyl-1H-pyrazole, is a pyrazole derivative that is widely used in scientific research and laboratory experiments. Pyrazole derivatives are heterocyclic compounds that are composed of two nitrogen atoms and three carbon atoms. These compounds have a wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which results in the activation of certain biochemical pathways. This activation can lead to a variety of physiological effects, including the regulation of certain enzymes and hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole are not yet fully understood. However, studies have shown that the compound has a variety of effects on the body. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, 1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole has been shown to have anticonvulsant, anti-inflammatory, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of solvents. Additionally, it has a wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
However, 1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole also has some limitations. For example, it is not very soluble in water, which can limit its use in certain experiments. Additionally, the compound can be toxic if ingested in large quantities, so it should be handled with care in the laboratory.

Future Directions

For research include the development of new synthetic methods for the compound, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. Additionally, further research could be done to investigate the compound’s potential toxicity and its effects on various biochemical pathways.

Synthesis Methods

The synthesis of 1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole involves the reaction of pyrrolidine with methylglyoxal in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in a non-aqueous solvent, such as dimethyl sulfoxide (DMSO). The reaction results in the formation of the desired pyrazole derivative, 1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole.

Scientific Research Applications

1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole is widely used in scientific research and laboratory experiments. It has been used in a variety of studies, including those related to the synthesis of heterocyclic compounds, the development of new materials, and the synthesis of new drugs. Additionally, 1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole has been used in the synthesis of other pyrazole derivatives and has been studied for its potential use in the treatment of various diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole involves the reaction of 1-methyl-1H-pyrazole with pyrrolidine and formaldehyde in the presence of a catalyst.", "Starting Materials": [ "1-methyl-1H-pyrazole", "pyrrolidine", "formaldehyde", "catalyst" ], "Reaction": [ "Add 1-methyl-1H-pyrazole to a reaction flask", "Add pyrrolidine and formaldehyde to the reaction flask", "Add a catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter the precipitate", "Wash the precipitate with a suitable solvent", "Dry the product under vacuum" ] }

CAS RN

1503209-20-8

Product Name

1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole

Molecular Formula

C9H15N3

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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